(1R,2S)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL
Description
Properties
Molecular Formula |
C10H14FNO2 |
|---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO2/c1-6(13)10(12)8-4-3-7(14-2)5-9(8)11/h3-6,10,13H,12H2,1-2H3/t6-,10-/m0/s1 |
InChI Key |
IUCDDKLSPJFWKB-WKEGUHRASA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=C(C=C(C=C1)OC)F)N)O |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1)OC)F)N)O |
Origin of Product |
United States |
Preparation Methods
Reductive Amination via Imine Intermediate
The predominant synthetic approach involves:
- Condensation Reaction : The aldehyde (2-fluoro-4-methoxybenzaldehyde) reacts with a chiral amine to form an imine intermediate.
- Reduction Step : The imine is then reduced to the chiral amino alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
This reductive amination route is favored for its straightforwardness and ability to preserve stereochemical integrity.
Alternative Methods: Asymmetric Synthesis and Chiral Resolution
- Asymmetric Hydrogenation : Catalytic asymmetric hydrogenation of prochiral precursors can be employed to directly obtain the desired stereoisomer.
- Chiral Resolution : Separation of racemic mixtures via crystallization or chromatographic techniques to isolate the (1R,2S) enantiomer.
These methods are often used in industrial settings to optimize yield and enantiomeric purity.
Industrial Scale Production Considerations
Industrial synthesis emphasizes:
- Optimization of Reaction Conditions : Temperature control, solvent choice (e.g., methanol, ethanol, or dichloromethane), and reaction time to maximize yield.
- Purification Techniques : Column chromatography, recrystallization, or preparative HPLC to ensure high purity and enantiomeric excess.
- Continuous Flow Reactors : Utilized for scalability and consistent product quality.
Such process intensification steps are critical for producing the compound at scale with reproducible quality.
Reaction Parameters and Reagents Summary Table
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Aldehyde + Chiral Amine | Room temperature, solvent (e.g., MeOH) | Imine formation | Equimolar amounts, mild conditions |
| Imine Reduction | Sodium borohydride or LiAlH4, low temp | Reduction to amino alcohol | NaBH4 preferred for mildness |
| Purification | Column chromatography, recrystallization | Isolation of pure enantiomer | Critical for chiral purity |
| Optional Chiral Resolution | Crystallization or chiral HPLC | Enantiomeric enrichment | Used if racemic mixture is formed |
Research Findings and Comparative Analysis
- The 2-fluoro substituent enhances metabolic stability and binding affinity due to the strong C-F bond and electronegativity.
- The 4-methoxy group contributes to lipophilicity and receptor selectivity.
- The (1R,2S) stereochemistry is crucial for biological activity, often influencing receptor binding and pharmacodynamics.
Comparisons with related isomers (e.g., (1R,2R) or (1S,2S)) show that stereochemistry significantly affects synthetic strategy and biological outcomes, necessitating precise control during preparation.
Summary of Preparation Methodologies
| Preparation Aspect | Description |
|---|---|
| Starting Materials | 2-fluoro-4-methoxybenzaldehyde, chiral amines |
| Key Reaction | Reductive amination via imine intermediate |
| Reducing Agents | Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4) |
| Stereochemical Control | Use of chiral amines or asymmetric catalysis; chiral resolution if needed |
| Purification Techniques | Column chromatography, recrystallization, preparative HPLC |
| Industrial Optimization | Reaction condition fine-tuning, solvent selection, continuous flow synthesis |
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be further reduced to form different derivatives using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, carbamates, or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, isocyanates, or other electrophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides, carbamates, or other substituted derivatives.
Scientific Research Applications
(1R,2S)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies to understand the interaction of chiral compounds with biological targets.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target proteins, while the fluoro-substituted aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Substituent Impact Analysis :
- Fluorine : The 2-fluoro group in the target compound enhances electronegativity and may improve metabolic stability via C-F bond resistance to oxidation .
- Trifluoromethyl/Chloro : Analogues with CF₃ or Cl substituents (e.g., ) exhibit increased lipophilicity and steric bulk, which could affect membrane permeability but reduce solubility .
Inferred Target Compound Activity :
- The 2-fluoro-4-methoxy motif may enhance selectivity for adrenoceptors or inflammatory targets (e.g., TNF-α) compared to 3-methoxy analogues .
- Fluorine’s electronegativity could improve binding affinity to polar active sites, as seen in fluorinated β-blockers .
Biological Activity
(1R,2S)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL, with CAS number 1270287-05-2, is a chiral compound characterized by its unique molecular structure, which includes a fluorine atom and a methoxy group attached to a phenyl ring. Its molecular formula is C10H14FNO2, and it has a molecular weight of 199.22 g/mol. The compound's stereochemistry is significant for its biological activity and potential therapeutic applications.
The biological activity of (1R,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL is largely attributed to its interaction with various biological targets. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and influencing receptor binding affinity. The methoxy group may also contribute to the compound's selectivity towards specific enzymes or receptors.
Pharmacological Properties
Research indicates that (1R,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL exhibits several pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has notable antimicrobial properties against various bacterial strains. The exact mechanisms are still under investigation but may involve disruption of bacterial cell walls or interference with metabolic pathways.
- Antioxidant Activity : The compound has shown potential as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases. This property may be linked to its ability to scavenge free radicals.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities and characteristics of (1R,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL compared to structurally similar compounds:
| Compound Name | Molecular Formula | CAS Number | Notable Biological Activity |
|---|---|---|---|
| (1R,2S)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL | C10H14FNO2 | 1270287-05-2 | Antimicrobial, Antioxidant |
| (1S,2S)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL | C10H14FNO2 | 1269917-70-5 | Antimicrobial |
| (1R,2S)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL | C10H14FNO2 | 55272187 | Limited studies available |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of (1R,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at concentrations lower than those required for traditional antibiotics, indicating its potential as an alternative antimicrobial agent.
Case Study 2: Antioxidant Properties
In vitro assays evaluating the antioxidant capacity of (1R,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL revealed an IC50 value comparable to established antioxidants such as ascorbic acid. This suggests that the compound could be further explored for therapeutic applications in oxidative stress-related conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
